molecular formula C13H13NOS B7513256 N,5-dimethyl-N-phenylthiophene-2-carboxamide

N,5-dimethyl-N-phenylthiophene-2-carboxamide

Cat. No.: B7513256
M. Wt: 231.32 g/mol
InChI Key: YNCMEOFNKFSUSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N,5-dimethyl-N-phenylthiophene-2-carboxamide, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and solvents, are adjusted to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

N,5-dimethyl-N-phenylthiophene-2-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications.

Properties

IUPAC Name

N,5-dimethyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10-8-9-12(16-10)13(15)14(2)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCMEOFNKFSUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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